5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate: Shares a similar pyrido[2,3-d]pyrimidine core but with different substituents.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Another compound with a pyrimidine core, differing in the substituents and functional groups.
Uniqueness
5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to the presence of the tert-butyl and mercapto groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-tert-butyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-12(2,3)5-4-6(10(17)18)13-8-7(5)9(16)15-11(19)14-8/h4H,1-3H3,(H,17,18)(H2,13,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCUKNWHBTBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.